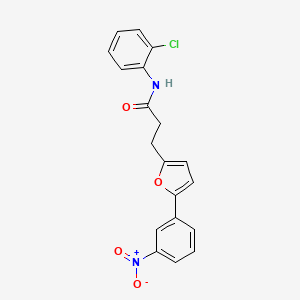
N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-chlorophényl)-3-(5-(3-nitrophényl)furan-2-yl)propanamide est un composé organique qui appartient à la classe des amides. Ce composé présente une structure complexe avec un groupe chlorophényle, un groupe nitrophényle et un cycle furane. Les composés présentant de telles structures présentent souvent un intérêt dans divers domaines de la recherche scientifique en raison de leurs activités biologiques potentielles et de leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-chlorophényl)-3-(5-(3-nitrophényl)furan-2-yl)propanamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse possible pourrait impliquer les étapes suivantes :
Formation du cycle furane : Le cycle furane peut être synthétisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe nitrophényle : Le groupe nitrophényle peut être introduit par des réactions de nitration en utilisant de l’acide nitrique et de l’acide sulfurique.
Formation de la liaison amide : La dernière étape implique la formation de la liaison amide par réaction d’une amine avec un chlorure d’acide ou un anhydride.
Méthodes de production industrielle
La production industrielle de tels composés peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-chlorophényl)-3-(5-(3-nitrophényl)furan-2-yl)propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former différents produits.
Réduction : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs comme l’hydrogène gazeux et un catalyseur métallique.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l’hydrogène gazeux avec du palladium sur carbone (Pd/C) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Réactifs comme l’hydroxyde de sodium (NaOH) ou d’autres nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donnerait un dérivé amine.
Applications De Recherche Scientifique
Le N-(2-chlorophényl)-3-(5-(3-nitrophényl)furan-2-yl)propanamide peut avoir diverses applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme réactif dans les procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du N-(2-chlorophényl)-3-(5-(3-nitrophényl)furan-2-yl)propanamide dépendrait de sa cible biologique spécifique. Généralement, de tels composés peuvent interagir avec des enzymes, des récepteurs ou d’autres protéines, ce qui conduit à une modulation des voies biologiques. Les cibles moléculaires et les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-chlorophényl)-3-(5-(4-nitrophényl)furan-2-yl)propanamide : Structure similaire avec une position différente du groupe nitro.
N-(2-chlorophényl)-3-(5-(3-aminophényl)furan-2-yl)propanamide : Structure similaire avec un groupe amine au lieu d’un groupe nitro.
Unicité
Le N-(2-chlorophényl)-3-(5-(3-nitrophényl)furan-2-yl)propanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de leurs positions, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
853329-17-6 |
|---|---|
Formule moléculaire |
C19H15ClN2O4 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
Clé InChI |
ICMDPWZLWQWWPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)

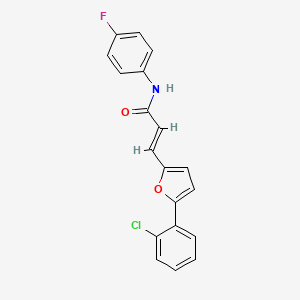
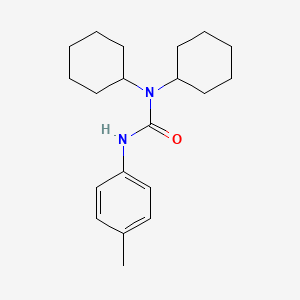
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

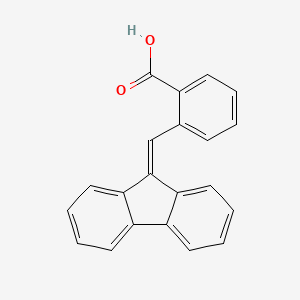


![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
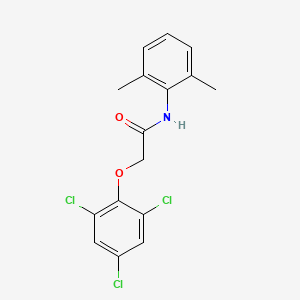
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
